2-Bromo-5-methoxy-1-indanone (CAS 29278-11-3) is a highly specialized alpha-bromo ketone building block featuring an electron-donating methoxy group at the 5-position of the indanone core. In procurement and material selection, it serves as a critical bifunctional electrophile for the synthesis of fused heterocycles (e.g., thiazoles, imidazoles) and neuroactive pharmaceutical libraries. The compound provides a pre-installed alpha-bromine atom, bypassing the need for harsh, unselective halogenation of the electron-rich 5-methoxy-1-indanone precursor. Its primary commercial value lies in its high regiochemical purity and its ability to deliver the 5-methoxy-indanone pharmacophore—a structural motif essential for binding to the peripheral anionic site of acetylcholinesterase (AChE) in Alzheimer's disease drug discovery [1].
Buyers may be tempted to procure the cheaper, unhalogenated precursor (5-methoxy-1-indanone) and perform in-house alpha-bromination. However, this generic substitution frequently fails due to the strong electron-donating effect of the 5-methoxy group, which activates the aromatic ring and alters the stability of the intermediate. Standard radical bromination (e.g., using N-bromosuccinimide) of 5-methoxy-1-indanone does not reliably yield the stable alpha-bromo ketone; instead, it rapidly undergoes elimination to form 3-bromo-6-methoxyindene, which further degrades upon thermolysis [1]. Furthermore, attempting substitution with the non-methoxylated analog (2-bromo-1-indanone) eliminates critical hydrogen-bonding capabilities required for downstream target engagement (e.g., AChE inhibition) [2]. Procuring the pre-synthesized 2-bromo-5-methoxy-1-indanone is therefore essential to prevent total synthetic failure and maintain target affinity.
A major procurement justification for 2-bromo-5-methoxy-1-indanone is avoiding the catastrophic failure of in-house bromination. When the unhalogenated precursor, 5-methoxy-1-indanone, is subjected to standard photochemical bromination with NBS, the reaction does not yield the desired stable alpha-bromo ketone. Instead, the intermediate rapidly eliminates to form 3-bromo-6-methoxyindene as the major product, which subsequently undergoes thermolysis [1]. By procuring the pre-synthesized target compound, chemists achieve 100% availability of the stable alpha-bromo scaffold, bypassing this highly problematic elimination pathway.
| Evidence Dimension | Stable alpha-bromo ketone yield via standard NBS bromination |
| Target Compound Data | 100% available as a stable, pre-synthesized building block |
| Comparator Or Baseline | 5-Methoxy-1-indanone yields 3-bromo-6-methoxyindene (elimination product) rather than the stable ketone |
| Quantified Difference | Complete shift from elimination byproduct to stable alpha-bromo electrophile |
| Conditions | Photochemical bromination with N-bromosuccinimide (NBS) |
Procuring the pre-brominated compound prevents total synthesis failure caused by the unintended indene elimination pathway inherent to the electron-rich methoxy-indanone system.
For pharmaceutical libraries targeting neurodegenerative diseases, the choice of the indanone core is strictly dictated by target binding. The 5-methoxy group in 2-bromo-5-methoxy-1-indanone is not merely a structural variant; it acts as a critical hydrogen bond acceptor and pi-stacking participant at the peripheral anionic site (PAS) of acetylcholinesterase (AChE). Structure-activity relationship (SAR) studies on donepezil analogs demonstrate that removing the methoxy group (as in derivatives synthesized from 2-bromo-1-indanone) results in a significant drop in AChE inhibitory potency, often reducing binding affinity by more than 10-fold [1].
| Evidence Dimension | Downstream AChE inhibitory potency (IC50) of synthesized analogs |
| Target Compound Data | High affinity (nanomolar IC50) driven by 5-methoxy hydrogen bonding (e.g., with Asn289) |
| Comparator Or Baseline | Unsubstituted 2-bromo-1-indanone derivatives lack this key PAS interaction |
| Quantified Difference | >10-fold reduction in downstream target affinity when the methoxy group is omitted |
| Conditions | In vitro AChE inhibition assays for indanone-based libraries |
Buyers building neuroactive libraries must select the 5-methoxy derivative to ensure baseline target engagement, as the unsubstituted analog produces inactive or weakly active compounds.
In high-throughput library synthesis (e.g., Hantzsch thiazole formation via reaction with thiourea), the exact stoichiometry of the alpha-bromo ketone is critical. In-situ bromination of indanones notoriously produces mixtures containing 15-30% 2,2-dibromo impurities and unreacted starting material [1]. Procuring high-purity (>97%) 2-bromo-5-methoxy-1-indanone ensures a precise 1:1 electrophile-to-nucleophile ratio, eliminating the formation of cross-linked bis-thiazole byproducts and drastically reducing the burden of downstream chromatographic purification.
| Evidence Dimension | Mono-bromo purity and stoichiometric precision |
| Target Compound Data | >97% mono-bromo purity for precise 1:1 nucleophilic substitution |
| Comparator Or Baseline | In-situ bromination yields 15-30% 2,2-dibromo overbromination impurities |
| Quantified Difference | ~30% reduction in reactive impurities that cause cross-linking |
| Conditions | Nucleophilic substitution (e.g., with thiourea or amidines) |
High mono-bromo purity is essential for processability, preventing the formation of complex, difficult-to-separate mixtures in downstream heterocycle synthesis.
This compound is the right choice when synthesizing 5-methoxy-indanone-fused thiazoles via cyclization with thiourea. Procuring the pre-brominated scaffold with high mono-bromo purity prevents the formation of cross-linked bis-thiazole byproducts that plague in-situ bromination workflows [1].
This compound is the optimal starting material when building neuroactive libraries targeting the peripheral anionic site of acetylcholinesterase. The pre-installed 5-methoxy group provides the non-negotiable hydrogen-bond acceptor required for baseline target engagement, which unsubstituted indanones lack [2].
This compound is the required precursor for reacting with amidines to form indeno-imidazoles. It is the right choice because attempting to generate the alpha-bromo intermediate in-house from 5-methoxy-1-indanone leads to catastrophic indene elimination, ruining the synthesis [3].